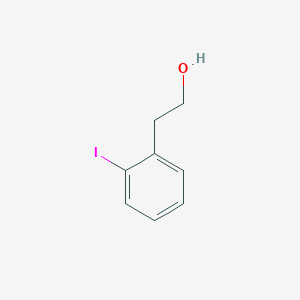

2-(2-Iodophenyl)ethan-1-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-iodophenyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9IO/c9-8-4-2-1-3-7(8)5-6-10/h1-4,10H,5-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUQBSMKQSLCUFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCO)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9IO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(2-Iodophenyl)ethan-1-ol (CAS: 26059-40-5)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(2-Iodophenyl)ethan-1-ol (CAS No. 26059-40-5), a key bifunctional organic building block. Its structure, featuring both a primary alcohol and an aryl iodide, makes it a versatile precursor in advanced organic synthesis. This document details its physicochemical properties, outlines a standard synthetic protocol, explores its critical applications in the construction of complex heterocyclic systems, and provides essential safety and handling information. The guide is intended to serve as a foundational resource for laboratory scientists engaged in synthetic chemistry and drug discovery, offering both theoretical insights and practical, actionable methodologies.

Compound Profile and Physicochemical Properties

This compound is an organic compound that typically appears as a liquid or a low-melting solid.[1] The presence of the iodine atom on the phenyl ring ortho to the ethanol substituent is the defining feature of its reactivity, making it an excellent substrate for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

Table 1: Physicochemical and Computed Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 26059-40-5 | [1][2][3][4][5] |

| Molecular Formula | C₈H₉IO | [2][3][4] |

| Molecular Weight | 248.06 g/mol | [1][2][3] |

| Appearance | Liquid or solid | [1] |

| Boiling Point | 136 °C at 4 Torr | [2] |

| Density | 1.737 g/cm³ (at 25 °C) | [2] |

| IUPAC Name | 2-(2-iodophenyl)ethanol | [3][5] |

| LogP | 1.826 | [2] |

| Purity | Typically ≥95% |[1][5] |

Synthesis and Purification

The most direct and common laboratory-scale synthesis of this compound involves the reduction of a suitable precursor, such as 2-iodophenylacetic acid or its corresponding ester. The choice of reducing agent is critical to ensure the selective reduction of the carboxylic acid or ester functionality without affecting the aryl-iodide bond.

Workflow for Synthesis, Purification, and Characterization

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Reduction of 2-Iodophenylacetic Acid

-

Rationale: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting carboxylic acids to primary alcohols. The reaction is performed in an anhydrous ether solvent like Tetrahydrofuran (THF) to prevent the violent reaction of LiAlH₄ with water. The procedure requires an inert atmosphere to protect the highly reactive hydride.

-

Step-by-Step Methodology:

-

Preparation: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a suspension of LiAlH₄ (1.2 equivalents) in anhydrous THF under a nitrogen atmosphere.

-

Addition of Substrate: The flask is cooled to 0 °C using an ice bath. A solution of 2-iodophenylacetic acid (1.0 equivalent) in anhydrous THF is added dropwise from the dropping funnel over 30-60 minutes, maintaining the internal temperature below 5 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Quenching: The reaction is carefully quenched by cooling the flask back to 0 °C and slowly adding water dropwise, followed by a 15% aqueous solution of NaOH, and then more water. This procedure (Fieser workup) is crucial for safely destroying excess LiAlH₄ and precipitating aluminum salts into a filterable solid.

-

Isolation: The resulting slurry is filtered through a pad of Celite®, and the filter cake is washed thoroughly with ethyl acetate. The combined organic filtrates are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield this compound as a pure compound.

-

Key Applications in Organic Synthesis

The dual functionality of this compound makes it a valuable intermediate for constructing complex molecular architectures, particularly heterocyclic ring systems that are prevalent in medicinal chemistry.[6] The aryl iodide serves as a handle for metal-catalyzed cross-coupling reactions, while the alcohol group can act as a nucleophile.

Case Study: Intramolecular Cyclization to form Dibenzo[b,f]oxepines

Dibenzo[b,f]oxepines are a class of seven-membered heterocyclic compounds found in several natural products and pharmaceuticals, known for a range of biological activities including antitumor and antidepressant properties.[7][8][9] this compound can be a key precursor for the synthesis of the core structure of these molecules.

A common strategy involves an initial etherification of the alcohol group followed by an intramolecular cyclization. For example, a Williamson ether synthesis with 2-bromobenzyl bromide, followed by an intramolecular Heck or Ullmann-type coupling, can form the central seven-membered ring.

Caption: Pathway to Dibenzo[b,f]oxepine using this compound.

This intramolecular cyclization is a powerful strategy that leverages the ortho-relationship of the two functional groups to efficiently construct a complex polycyclic system.[10] The choice of catalyst, ligand, and base is crucial for optimizing the yield of the ring-closing step.[11]

Spectroscopic Characterization

Verifying the identity and purity of this compound is essential. NMR spectroscopy is the primary tool for this purpose.

-

¹H-NMR (Proton NMR): The spectrum is expected to show characteristic signals for the aromatic protons (typically in the δ 7.0-8.0 ppm region), a triplet for the methylene group adjacent to the oxygen (CH₂-O) around δ 3.8 ppm, a triplet for the methylene group adjacent to the phenyl ring (Ar-CH₂) around δ 3.1 ppm, and a broad singlet for the hydroxyl proton (-OH).

-

¹³C-NMR (Carbon NMR): The spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. Key signals include the alcohol-bearing carbon (CH₂-OH) around δ 62 ppm, the benzylic carbon (Ar-CH₂) around δ 40 ppm, the carbon bearing the iodine atom (C-I) at a characteristic upfield shift around δ 100 ppm, and the remaining aromatic carbons between δ 128-142 ppm.

Safety, Handling, and Storage

Proper handling is necessary to ensure laboratory safety.

Table 2: GHS Hazard Information

| Pictogram | Signal Word | Hazard Statements | Precautionary Statements |

|---|

|

ngcontent-ng-c3402157373="" class="ng-star-inserted">| Warning | H302: Harmful if swallowed.[1][5]H315: Causes skin irritation.[1][5]H319: Causes serious eye irritation.[1][5]H335: May cause respiratory irritation.[1][5] | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[1]P280: Wear protective gloves/eye protection/face protection.[12]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[13][14] Avoid contact with skin, eyes, and clothing.[13] Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place.[1] Recommended storage temperature is between 2-8°C.[1] It is incompatible with strong bases and oxidizing agents.[13]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.[13]

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its utility is primarily derived from the strategic placement of an aryl iodide and a primary alcohol, enabling a wide array of transformations, most notably the synthesis of complex, biologically relevant heterocyclic scaffolds like dibenzo[b,f]oxepines. This guide has provided the essential technical information for its synthesis, characterization, safe handling, and application, aiming to empower researchers in their synthetic endeavors.

References

- 1. This compound | 26059-40-5 [sigmaaldrich.com]

- 2. Page loading... [wap.guidechem.com]

- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 4. americanelements.com [americanelements.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. This compound [myskinrecipes.com]

- 7. Synthesis and Study of Dibenzo[b, f]oxepine Combined with Fluoroazobenzenes—New Photoswitches for Application in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Study of Building Blocks with Dibenzo[b,f]oxepine: Potential Microtubule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of polycyclic aromatic iodides via ICl-induced intramolecular cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A Decade of Progress: Review of the Synthesis of Dibenzo[b,f]oxepines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aablocks.com [aablocks.com]

- 13. fishersci.com [fishersci.com]

- 14. tapazol.co.il [tapazol.co.il]

2-(2-Iodophenyl)ethan-1-ol physical properties

An In-depth Technical Guide to the Physicochemical Properties of 2-(2-Iodophenyl)ethan-1-ol

Introduction

This compound is an aromatic iodo-compound and a primary alcohol that serves as a versatile intermediate in organic synthesis. Its structure, featuring a reactive aryl iodide moiety and a primary hydroxyl group, makes it a valuable building block for the synthesis of more complex molecules, particularly in the fields of pharmaceutical and materials science. The ortho-position of the iodo-substituent relative to the ethanol side chain introduces specific steric and electronic effects that can be exploited in various chemical transformations.

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound. It is designed for researchers, scientists, and drug development professionals, offering in-depth data, validated analytical methodologies, and practical insights into its synthesis and handling. The information is structured to provide not just data, but also the scientific context behind it, ensuring a thorough understanding of this important chemical entity.

Part 1: Core Physicochemical Properties

The fundamental physical and chemical characteristics of a compound are critical for its application in research and development. This section details the key properties of this compound.

Molecular Structure and Identifiers

A clear identification of the compound is paramount. The structural and naming conventions are provided below.

Quantitative Physical Data Summary

The key quantitative physical properties are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| Molecular Weight | 248.06 g/mol | [1][3][5] |

| Physical State | Solid or Liquid | [2][4] |

| Boiling Point | 294.7 °C @ 760 mmHg 136 °C @ 4 Torr | [3][5][6] |

| Density | 1.7371 g/cm³ @ 25 °C | [6] |

| Purity (Commercial) | 95% - 98% | [2][4] |

Solubility Profile and Stability

-

Solubility: While specific quantitative solubility data is not widely published, based on its structure—a polar alcohol group and a large, nonpolar iodinated aromatic ring—this compound is expected to be sparingly soluble in water. It is predicted to be soluble in common organic solvents such as alcohols (ethanol, methanol), ethers (diethyl ether, THF), and chlorinated solvents (dichloromethane, chloroform). This is consistent with the behavior of structurally related compounds like 2'-Iodoacetophenone, which is insoluble in water but soluble in most organic solvents[7].

-

Stability and Storage: For optimal stability, the compound should be stored in a cool, dry environment, sealed in a tightly closed container away from light and air. Recommended storage temperatures are between 2-8°C[4].

Part 2: Spectroscopic and Analytical Characterization

Spectroscopic analysis is essential for confirming the identity and purity of this compound. This section outlines the expected spectral characteristics based on its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum is predicted to show distinct signals corresponding to the different proton environments.

-

Aromatic Protons (4H): These would appear in the aromatic region (~7.0-7.9 ppm). Due to the ortho-iodo substituent, the signals would likely be complex multiplets.

-

Methylene Protons (-CH₂-Ar, 2H): A triplet is expected for the benzylic protons, typically around 2.9-3.1 ppm, split by the adjacent methylene group.

-

Methylene Protons (-CH₂-OH, 2H): A triplet is expected for the protons adjacent to the hydroxyl group, likely around 3.8-4.0 ppm, split by the benzylic methylene group.

-

Hydroxyl Proton (-OH, 1H): A broad singlet whose chemical shift is concentration and solvent-dependent, typically appearing between 1.5-4.0 ppm.

-

-

¹³C NMR: The carbon NMR spectrum would complement the proton data.

-

Aromatic Carbons (6C): Six distinct signals are expected in the ~120-145 ppm range. The carbon bearing the iodine atom (C-I) would be shifted upfield to approximately 95-100 ppm.

-

Methylene Carbons (2C): Two signals in the aliphatic region; -CH₂-Ar around 35-40 ppm and -CH₂-OH around 60-65 ppm.

-

Caption: Predicted proton environments in this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[8]

-

O-H Stretch: A strong, broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the hydroxyl group, characteristic of hydrogen bonding.

-

C-H (sp²) Stretch: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, around 3010-3100 cm⁻¹.

-

C-H (sp³) Stretch: Aliphatic C-H stretching from the ethyl side chain will be observed just below 3000 cm⁻¹, in the 2850-2960 cm⁻¹ range.

-

C=C Stretch: Aromatic ring stretching will produce one or more medium to weak bands in the 1450-1600 cm⁻¹ region.

-

C-O Stretch: The primary alcohol C-O stretching vibration should give a strong band around 1050 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.

-

Molecular Ion (M⁺): The electron impact (EI) mass spectrum should show a molecular ion peak at an m/z value of approximately 248, corresponding to the molecular weight of the compound.[1]

-

Key Fragments: Common fragmentation pathways would include:

-

Loss of water (H₂O) from the molecular ion, resulting in a fragment at m/z 230.

-

Benzylic cleavage to lose a CH₂OH radical, giving a fragment at m/z 217.

-

A prominent peak at m/z 127 corresponding to the I⁺ ion.

-

Part 3: Synthesis and Reactivity

A robust synthetic protocol is crucial for obtaining high-purity material for research.

Synthetic Pathway: Reduction of 2'-Iodoacetophenone

While various synthetic routes are possible, a reliable and common method for preparing primary alcohols is the reduction of a corresponding carbonyl compound. This compound can be efficiently synthesized by the reduction of 2'-iodoacetophenone. This transformation is typically achieved with high yield and selectivity using a mild reducing agent like sodium borohydride (NaBH₄).

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: NaBH₄ Reduction

This protocol describes a self-validating system for the synthesis and purification of the target compound.

-

Reaction Setup:

-

To a solution of 2'-iodoacetophenone (1.0 eq) in methanol in a round-bottom flask, cool the mixture to 0°C using an ice bath under constant stirring.

-

-

Reduction:

-

Slowly add sodium borohydride (NaBH₄, 1.1 eq) to the stirred solution in small portions, ensuring the temperature remains below 10°C.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-2 hours.

-

-

Reaction Monitoring:

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

-

Workup:

-

Cool the reaction mixture back to 0°C and slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

-

Extraction:

-

Extract the aqueous residue three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

-

Purification:

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude oil by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

-

Reactivity Insights

The dual functionality of this compound makes it a strategic precursor.

-

Alcohol Group: The primary alcohol can undergo oxidation to form the corresponding aldehyde or carboxylic acid, or it can be converted into ethers, esters, or halides for further functionalization.

-

Aryl Iodide: The C-I bond is a key site for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.

Part 4: Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety.[9]

GHS Hazard Information

| Hazard | Code | Description |

| Pictogram | GHS07 (Exclamation Mark) | [2][3][4] |

| Signal Word | Warning | [2][3][4] |

| Hazard Statements | H302 | Harmful if swallowed.[2][3][4] |

| H315 | Causes skin irritation.[2][3][4] | |

| H319 | Causes serious eye irritation.[2][3][4] | |

| H335 | May cause respiratory irritation.[2][3][4] | |

| Precautionary Statements | P261 | Avoid breathing dust/fumes/vapors.[3][4] |

| P280 | Wear protective gloves/eye protection. | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][4] |

Handling and First Aid

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling this compound.

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[10]

-

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

Conclusion

This compound is a chemical intermediate with a well-defined set of physicochemical properties. Its structural features—a primary alcohol and an aryl iodide—provide two distinct points for chemical modification, rendering it highly valuable in the synthesis of complex organic molecules. A thorough understanding of its properties, spectral characteristics, synthetic methods, and safety protocols, as detailed in this guide, is crucial for its effective and safe utilization in research and development.

References

- 1. This compound | C8H9IO | CID 11064750 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. americanelements.com [americanelements.com]

- 4. This compound | 26059-40-5 [sigmaaldrich.com]

- 5. 2-(2-iodophenyl)ethanol | 26059-40-5 | BBA05940 [biosynth.com]

- 6. Page loading... [wap.guidechem.com]

- 7. 2'-Iodoacetophenone, 99+%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 9. fishersci.com [fishersci.com]

- 10. ehss.syr.edu [ehss.syr.edu]

An In-depth Technical Guide to 2-(2-Iodophenyl)ethan-1-ol: Synthesis, Characterization, and Application

This technical guide provides a comprehensive overview of 2-(2-Iodophenyl)ethan-1-ol, a key building block in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecule's fundamental properties, outlines a robust synthetic protocol, details its spectroscopic signature, and explores its utility in the construction of complex molecular architectures.

Core Molecular Attributes

This compound is an aromatic alcohol distinguished by an iodo-substituent at the ortho position of the phenyl ring. This unique arrangement of functional groups—a primary alcohol and an aryl iodide—renders it a highly versatile reagent for synthetic transformations. The primary alcohol can be readily oxidized or converted into a leaving group, while the carbon-iodine bond is an excellent handle for transition-metal-catalyzed cross-coupling reactions.

Quantitative Data Summary

The fundamental molecular and physical properties of this compound are summarized below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₉IO | [1][2] |

| Molecular Weight | 248.06 g/mol | [1][2] |

| CAS Number | 26059-40-5 | [1] |

| IUPAC Name | 2-(2-iodophenyl)ethanol | [2] |

| Physical Form | Liquid or Solid | |

| Boiling Point | 294.7 °C (at 760 mmHg) | [1] |

Synthesis Protocol: Reduction of 2-Iodophenylacetic Acid

A reliable and high-yielding route to this compound is the reduction of its corresponding carboxylic acid, 2-iodophenylacetic acid. Lithium aluminum hydride (LiAlH₄) is a powerful and effective reducing agent for this transformation, converting the carboxylic acid directly to the primary alcohol while leaving the aryl iodide intact.[3][4]

Causality of Experimental Choices:

-

Reagent: LiAlH₄ is chosen over milder reducing agents like sodium borohydride (NaBH₄) because NaBH₄ is generally not reactive enough to reduce carboxylic acids.[4]

-

Solvent: Anhydrous ethers, such as diethyl ether or tetrahydrofuran (THF), are mandatory. LiAlH₄ reacts violently with protic solvents, including water and alcohols, to release flammable hydrogen gas.[3]

-

Temperature: The initial reaction is conducted at 0 °C to control the highly exothermic reaction between LiAlH₄ and the carboxylic acid. The reaction is then allowed to warm to room temperature to ensure completion.

-

Workup: A sequential quenching procedure, often the Fieser workup, is employed to safely neutralize the excess LiAlH₄ and precipitate aluminum salts, which can then be easily filtered off.[5] This method involves the slow, sequential addition of water, followed by aqueous sodium hydroxide, and finally more water, resulting in the formation of a granular, easily filterable solid.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with lithium aluminum hydride (1.1 eq.) suspended in anhydrous THF. The flask is cooled to 0 °C in an ice bath.

-

Substrate Addition: 2-Iodophenylacetic acid (1.0 eq.) is dissolved in anhydrous THF and added to the dropping funnel. This solution is then added dropwise to the stirred LiAlH₄ suspension over 30-60 minutes, maintaining the internal temperature below 10 °C.

-

Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. It is stirred for an additional 2-4 hours or until TLC analysis indicates complete consumption of the starting material.

-

Quenching (Fieser Protocol): The reaction is cooled back to 0 °C. The following are added sequentially and dropwise with vigorous stirring:

-

'x' mL of water (where 'x' is the mass of LiAlH₄ in grams).

-

'x' mL of 15% aqueous NaOH solution.

-

'3x' mL of water.

-

-

Isolation: The mixture is stirred at room temperature for 30 minutes, during which a white, granular precipitate should form. Anhydrous magnesium sulfate is added, and the mixture is stirred for another 15 minutes.

-

Purification: The solids are removed by filtration through a pad of Celite, washing the filter cake with additional THF or ethyl acetate. The combined organic filtrates are concentrated under reduced pressure. The resulting crude product can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

Spectroscopic and Analytical Profile

Characterization of the final product is crucial for confirming its identity and purity. Below are the expected spectroscopic data based on the compound's structure and established principles of spectroscopic interpretation.

Predicted Spectroscopic Data

| Technique | Feature | Expected Chemical Shift / Frequency | Rationale |

| ¹H NMR | -CH₂- (adjacent to Ar) | ~3.1 ppm (t) | Triplet due to coupling with adjacent -CH₂OH group. |

| -CH₂- (adjacent to OH) | ~3.9 ppm (t) | Deshielded by the electronegative oxygen. Triplet due to coupling with the benzylic -CH₂- group. | |

| -OH | ~1.5-3.0 ppm (br s) | Broad singlet, chemical shift is concentration and solvent dependent. Disappears upon D₂O exchange. | |

| Ar-H | ~6.9-7.8 ppm (m) | Complex multiplet pattern in the aromatic region. | |

| ¹³C NMR | -CH₂- (adjacent to Ar) | ~40 ppm | Aliphatic carbon shifted downfield by the aromatic ring. |

| -CH₂- (adjacent to OH) | ~62 ppm | Carbon atom deshielded by the directly attached oxygen atom. | |

| C-I (ipso-carbon) | ~98 ppm | Characteristic shift for an iodine-substituted aromatic carbon. | |

| Ar-C | ~128-142 ppm | Multiple signals corresponding to the other aromatic carbons. | |

| FT-IR | O-H stretch | 3500–3200 cm⁻¹ (strong, broad) | Characteristic of a hydrogen-bonded alcohol O-H vibration.[6][7] |

| C-H stretch (sp³) | 3000-2850 cm⁻¹ (medium) | Aliphatic C-H bonds of the ethyl chain.[6] | |

| C-H stretch (sp²) | 3100-3000 cm⁻¹ (medium) | Aromatic C-H bonds.[7] | |

| C-O stretch | 1320-1000 cm⁻¹ (strong) | Primary alcohol C-O single bond vibration.[6] |

Applications in Drug Development and Organic Synthesis

The synthetic value of this compound lies in its capacity to undergo sequential or tandem reactions at its two distinct functional sites. The aryl iodide is a premier functional group for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds. This is often followed by an intramolecular cyclization involving the hydroxyl group to construct important heterocyclic scaffolds.

Core Reactivity: Intramolecular Cyclization to Benzofurans

A primary application of this molecule is in the synthesis of benzofurans, a heterocyclic motif prevalent in many biologically active compounds. The general strategy involves a palladium-catalyzed coupling of the aryl iodide with a suitable partner, followed by cyclization.

Example Pathway: Sonogashira Coupling and Cyclization

A common and powerful method is the Sonogashira coupling of this compound with a terminal alkyne. The resulting intermediate can then undergo an intramolecular cyclization (a 5-exo-dig cyclization) to furnish a 2,3-disubstituted dihydrobenzofuran, which can be subsequently aromatized to the benzofuran.

Caption: Synthesis of dihydrobenzofurans using this compound.

This strategy showcases the molecule's utility as a linchpin, enabling the rapid assembly of complex heterocyclic systems from simple, commercially available starting materials. The ability to vary both the alkyne coupling partner and perform further modifications on the alcohol provides a divergent approach to a wide library of potential drug candidates.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Operations should be conducted in a well-ventilated fume hood.

GHS Hazard Information

| Pictogram | Signal Word | Hazard Statements |

| Warning | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |

Storage: Keep in a tightly sealed container in a cool, dry, and dark place.

Conclusion

This compound is a valuable and versatile building block for organic synthesis. Its defined molecular structure, coupled with the predictable reactivity of its alcohol and aryl iodide functional groups, provides a reliable platform for the synthesis of complex molecules, particularly heterocyclic systems of interest in pharmaceutical research. The synthetic and analytical protocols detailed in this guide offer a robust framework for its preparation and application in the laboratory.

References

- 1. 2-(2-iodophenyl)ethanol | 26059-40-5 | BBA05940 [biosynth.com]

- 2. This compound | C8H9IO | CID 11064750 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ch.ic.ac.uk [ch.ic.ac.uk]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Workup [chem.rochester.edu]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

Spectroscopic Characterization of 2-(2-Iodophenyl)ethan-1-ol: A Technical Guide

This guide provides an in-depth analysis of the spectral data for 2-(2-Iodophenyl)ethan-1-ol (CAS No. 26059-40-5), a key aromatic building block in synthetic chemistry. The structural elucidation of such molecules is fundamental to ensuring purity, confirming identity, and understanding reactivity. Here, we synthesize data from core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—to build a comprehensive and validated profile of the molecule. This document is intended for researchers and professionals in chemical synthesis and drug development who rely on robust analytical characterization.

Molecular Structure and Spectroscopic Overview

This compound is a primary alcohol with the molecular formula C₈H₉IO and a molecular weight of approximately 248.06 g/mol .[1] Its structure consists of an ethanol group attached to an iodine-substituted benzene ring at the ortho position. Each spectroscopic technique provides a unique and complementary piece of the structural puzzle:

-

NMR Spectroscopy reveals the carbon-hydrogen framework, detailing the chemical environment and connectivity of each unique proton and carbon atom.

-

IR Spectroscopy identifies the functional groups present, primarily the hydroxyl (-OH) group and the aromatic ring.

-

Mass Spectrometry determines the molecular weight and provides insight into the molecule's fragmentation pattern under ionization, further confirming its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental spectra for this compound are not widely available in public databases, we can reliably predict the ¹H and ¹³C NMR spectra based on established principles of chemical shifts and coupling constants. These predictions serve as a robust benchmark for researchers analyzing synthesized samples.[2]

Predicted Proton (¹H) NMR Spectrum

The causality behind ¹H NMR chemical shifts is rooted in the electronic environment of the protons. Electron-withdrawing groups, like iodine and oxygen, deshield nearby protons, shifting their signals downfield (to a higher ppm value). Spin-spin coupling, observed as peak splitting, arises from the interaction of non-equivalent protons on adjacent carbons, providing direct evidence of connectivity.[3]

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~ 7.85 | Doublet (d) | 1H | Ar-H (H-6) | Adjacent to the iodine atom, strongly deshielded. |

| ~ 7.35 | Triplet (t) | 1H | Ar-H (H-4) | Standard aromatic proton. |

| ~ 7.25 | Doublet (d) | 1H | Ar-H (H-3) | Standard aromatic proton. |

| ~ 7.00 | Triplet (t) | 1H | Ar-H (H-5) | Standard aromatic proton. |

| ~ 3.90 | Triplet (t) | 2H | -CH₂-OH | Protons on the carbon attached to the electronegative oxygen atom are deshielded.[2] |

| ~ 3.10 | Triplet (t) | 2H | Ar-CH₂- | Protons adjacent to the aromatic ring and the ethyl chain. |

| ~ 1.80 | Broad Singlet (s) | 1H | -OH | The hydroxyl proton signal is often broad and its position is concentration-dependent; it typically does not couple with adjacent protons due to rapid exchange.[2] |

Experimental Protocol: ¹H NMR Spectroscopy

A self-validating protocol ensures reproducibility and accuracy. The choice of a deuterated solvent like CDCl₃ is critical as it is transparent in the ¹H NMR region and dissolves the analyte. TMS serves as an internal standard, providing a zero-point reference for the chemical shift scale.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS).

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Ensure the instrument is properly shimmed to achieve a homogeneous magnetic field, which is critical for high resolution.

-

Acquisition: Acquire the spectrum at room temperature using a standard pulse sequence. A sufficient number of scans (typically 8 to 16) should be averaged to obtain a good signal-to-noise ratio.

-

Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm. Integrate the signals to determine the relative proton ratios.

Workflow Visualization: ¹H NMR Analysis

Caption: Workflow for ¹H NMR structural elucidation.

Predicted Carbon (¹³C) NMR Spectrum

In ¹³C NMR, the chemical shift is primarily influenced by the hybridization of the carbon and the electronegativity of attached atoms. The carbon directly bonded to iodine (ipso-carbon) exhibits a unique upfield shift due to the "heavy atom effect," while the carbon bonded to the hydroxyl group is significantly downfield.[4]

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Carbon Type | Assignment | Rationale |

|---|---|---|---|

| ~ 142.0 | Quaternary | C -1 (Ar) | Aromatic carbon attached to the ethyl group. |

| ~ 139.5 | Methine (CH) | C -6 (Ar) | Aromatic carbon adjacent to iodine. |

| ~ 129.5 | Methine (CH) | C -4 / C -5 (Ar) | Standard aromatic carbons. |

| ~ 128.0 | Methine (CH) | C -3 (Ar) | Standard aromatic carbon. |

| ~ 98.0 | Quaternary | C -2 (Ar) | Ipso-carbon attached to iodine, shifted upfield. |

| ~ 62.5 | Methylene (CH₂) | -C H₂-OH | Carbon bonded to the highly electronegative oxygen atom.[2] |

| ~ 41.0 | Methylene (CH₂) | Ar-C H₂- | Aliphatic carbon adjacent to the aromatic ring. |

Experimental Protocol: ¹³C NMR Spectroscopy

The protocol is similar to ¹H NMR, but requires more scans due to the low natural abundance of the ¹³C isotope. Proton decoupling is standardly applied to simplify the spectrum to single lines for each unique carbon.

-

Sample Preparation: Use a more concentrated sample than for ¹H NMR, typically 20-50 mg in ~0.7 mL of CDCl₃.

-

Instrument Setup: Use a high-field NMR spectrometer (≥ 100 MHz for ¹³C).

-

Acquisition: Acquire the spectrum using a standard proton-decoupled pulse sequence. A significantly higher number of scans (e.g., 128 to 1024) is required to achieve an adequate signal-to-noise ratio.

-

Processing: Process the data similarly to ¹H NMR. The solvent signal (CDCl₃ at ~77.16 ppm) can be used as a secondary reference.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups. The absorption of IR radiation excites molecular vibrations (stretching, bending), and the frequency of absorption is characteristic of the bond type. For this compound, the most prominent features are the hydroxyl and aromatic absorptions.[6]

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

|---|---|---|---|

| ~ 3350 | Strong, Broad | O-H Stretch | Alcohol (-OH) |

| ~ 3060 | Medium | C-H Stretch | Aromatic (sp² C-H) |

| ~ 2930 | Medium | C-H Stretch | Aliphatic (sp³ C-H) |

| ~ 1580, 1470 | Medium-Strong | C=C Stretch | Aromatic Ring |

| ~ 1045 | Strong | C-O Stretch | Primary Alcohol |

| ~ 750 | Strong | C-H Bend (out-of-plane) | ortho-disubstituted benzene |

Interpretation: The most diagnostic peak is the strong, broad absorption centered around 3350 cm⁻¹. This feature is the hallmark of the O-H stretching vibration in a hydrogen-bonded alcohol.[7] The C-O stretch at ~1045 cm⁻¹ further confirms the primary alcohol functionality. The presence of the aromatic ring is validated by the sp² C-H stretches above 3000 cm⁻¹ and the C=C stretching absorptions in the 1470-1580 cm⁻¹ region. Finally, the strong absorption around 750 cm⁻¹ is highly characteristic of ortho-disubstitution on a benzene ring.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

ATR is a modern, field-proven technique that requires minimal sample preparation and provides high-quality data.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping with a suitable solvent (e.g., isopropanol) and acquiring a background spectrum.

-

Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the spectrum, typically co-adding 16 or 32 scans to improve the signal-to-noise ratio.

-

Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance plot.

Workflow Visualization: IR Spectroscopy Analysis

Caption: Standard workflow for ATR-IR analysis.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial structural information from fragmentation patterns. In Electron Ionization (EI) MS, the molecule is bombarded with high-energy electrons, forming a molecular ion (M⁺˙) that subsequently fragments into smaller, charged species. The pattern of fragmentation is predictable and serves as a molecular fingerprint.[6]

Table 4: Major Ions in the EI Mass Spectrum

| m/z (Mass/Charge) | Proposed Fragment | Identity |

|---|---|---|

| 248 | [C₈H₉IO]⁺˙ | Molecular Ion (M⁺˙) |

| 230 | [C₈H₇I]⁺˙ | Loss of H₂O (M - 18) |

| 121 | [C₈H₉O]⁺ | Loss of Iodine radical (M - 127) |

| 103 | [C₈H₇]⁺ | Loss of H₂O from m/z 121 |

| 91 | [C₇H₇]⁺ | Tropylium ion |

Interpretation: The presence of a peak at m/z 248 confirms the molecular weight of the compound.[1] A common fragmentation pathway for alcohols is the loss of a water molecule, giving rise to the peak at m/z 230.[2] A significant fragmentation is the cleavage of the C-I bond, leading to the fragment at m/z 121, which corresponds to the [phenylethanol]⁺ ion. Subsequent loss of water from this fragment can explain the peak at m/z 103. The prominent peak often seen at m/z 91 corresponds to the highly stable tropylium ion, formed via rearrangement and cleavage of the ethyl side chain.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for separating volatile compounds and obtaining high-quality mass spectra. The GC separates the analyte from impurities, and the MS provides structural identification.

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

-

GC Separation: Inject a small volume (e.g., 1 µL) of the solution into the GC inlet. The sample is vaporized and carried by an inert gas through a capillary column (e.g., HP-5ms), which separates components based on their boiling points and polarity.

-

Ionization: As the analyte elutes from the GC column, it enters the ion source of the mass spectrometer, where it is ionized by a beam of electrons (typically at 70 eV for EI).

-

Mass Analysis: The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio.

-

Detection: A detector records the abundance of each ion, generating the mass spectrum.

Workflow Visualization: GC-MS Analysis

Caption: Workflow for compound analysis using GC-MS.

Conclusion

The collective data from NMR, IR, and Mass Spectrometry provide a cohesive and unambiguous structural confirmation of this compound. The predicted NMR spectra establish the precise arrangement of the carbon-hydrogen framework. IR spectroscopy confirms the presence of the critical hydroxyl and ortho-substituted aromatic functional groups. Finally, mass spectrometry validates the molecular weight and reveals characteristic fragmentation patterns consistent with the proposed structure. This multi-technique approach represents a robust, self-validating system for the rigorous characterization of chemical entities in research and development.

References

- 1. This compound | C8H9IO | CID 11064750 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Alcohols | OpenOChem Learn [learn.openochem.org]

- 3. m.youtube.com [m.youtube.com]

- 4. C-13 nmr spectrum of ethanol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl alcohol doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. NP-MRD: 13C NMR Spectrum (1D, 252 MHz, D2O, predicted) (NP0000545) [np-mrd.org]

- 7. minio.scielo.br [minio.scielo.br]

A-Z Guide to the Synthesis of 2-(2-Iodophenyl)ethan-1-ol via Grignard Reaction

Abstract

This in-depth technical guide provides a comprehensive overview of the synthesis of 2-(2-Iodophenyl)ethan-1-ol, a key intermediate in pharmaceutical and materials science. The primary focus of this document is the strategic application of the Grignard reaction, a cornerstone of carbon-carbon bond formation. We will explore the underlying mechanistic principles, provide a detailed, field-tested experimental protocol, and address critical aspects of process safety, optimization, and product characterization. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this synthesis in their work.

Introduction and Strategic Importance

This compound is a valuable molecular building block. The presence of a primary alcohol offers a handle for subsequent functionalization (e.g., oxidation, esterification), while the ortho-iodophenyl group is primed for a variety of powerful cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This dual functionality makes it a highly sought-after intermediate in the synthesis of complex organic molecules.

The Grignard reaction is the most direct and efficient method for this transformation. It involves the reaction of an organomagnesium halide (a Grignard reagent) with an electrophile. In this specific synthesis, the key steps are the formation of 2-iodophenylmagnesium bromide and its subsequent nucleophilic attack on ethylene oxide.[1]

Retrosynthetic Analysis and Mechanistic Deep Dive

A retrosynthetic analysis of the target molecule reveals a logical disconnection at the C1-C2 bond, pointing directly to a Grignard reagent derived from 2-iodo-bromobenzene and a two-carbon electrophile, ethylene oxide.

Mechanism of Grignard Reagent Formation

The synthesis begins with the formation of the Grignard reagent, 2-iodophenylmagnesium bromide. This occurs via the reaction of 1-bromo-2-iodobenzene with magnesium metal turnings in an anhydrous ether solvent, typically tetrahydrofuran (THF) or diethyl ether.[2] The ether solvent is critical, as it coordinates with the magnesium center, stabilizing the organometallic species and keeping it in solution.[2] The reaction takes place on the surface of the magnesium metal.[2]

Mechanism of Epoxide Ring-Opening

Once formed, the nucleophilic carbon of the Grignard reagent attacks one of the electrophilic carbon atoms of the ethylene oxide ring.[3] This reaction proceeds via an SN2-like mechanism, where the highly strained three-membered ring is opened.[4][5][6] The attack occurs at the less sterically hindered carbon, leading to the formation of a magnesium alkoxide intermediate.[5] A subsequent aqueous acidic workup protonates the alkoxide to yield the final product, this compound, which is a primary alcohol.[3][7][8]

Below is a diagram illustrating the core reaction mechanism.

Detailed Experimental Protocol

Disclaimer: This protocol is intended for qualified professionals. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.[9]

Reagents and Equipment

| Reagent/Material | M.W. ( g/mol ) | Amount | Moles | Equiv. |

| Magnesium Turnings | 24.31 | 1.34 g | 55.1 mmol | 1.2 |

| 1-Bromo-2-iodobenzene | 282.91 | 13.0 g | 45.9 mmol | 1.0 |

| Iodine | 253.81 | 1 crystal | catalytic | - |

| Anhydrous THF | 72.11 | 80 mL | - | - |

| Ethylene Oxide | 44.05 | ~2.5 g | ~56.7 mmol | 1.25 |

| 1M HCl (aq) | 36.46 | ~50 mL | - | - |

| Saturated NH₄Cl (aq) | 53.49 | 50 mL | - | - |

| Diethyl Ether | 74.12 | 150 mL | - | - |

| Anhydrous MgSO₄ | 120.37 | ~10 g | - | - |

Equipment:

-

Three-necked round-bottom flask (250 mL)

-

Reflux condenser and drying tube (CaCl₂ or Drierite)

-

Pressure-equalizing dropping funnel (100 mL)

-

Magnetic stirrer and stir bar

-

Nitrogen/Argon gas inlet

-

Ice-water bath and Dry ice/acetone bath

-

Separatory funnel (500 mL)

Experimental Workflow

The overall experimental workflow is summarized in the diagram below.

Step-by-Step Procedure

-

Preparation: All glassware must be rigorously flame-dried under vacuum or oven-dried at 120°C for several hours and assembled hot under a stream of dry nitrogen or argon. This is crucial as Grignard reagents react readily with water.[3][10]

-

Grignard Reagent Formation:

-

Place the magnesium turnings and a single crystal of iodine into the 250 mL three-necked flask equipped with a stir bar, reflux condenser, and dropping funnel.

-

Dissolve 1-bromo-2-iodobenzene in 40 mL of anhydrous THF in the dropping funnel.

-

Add approximately 5 mL of the halide solution to the magnesium turnings. The disappearance of the iodine color and gentle bubbling indicates the initiation of the reaction. Gentle warming with a heat gun may be necessary.

-

Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir and reflux the mixture for an additional 30-60 minutes until most of the magnesium has been consumed.[11]

-

Allow the resulting dark, cloudy solution of 2-iodophenylmagnesium bromide to cool to room temperature.

-

-

Reaction with Ethylene Oxide:

-

Cool the Grignard reagent solution to -78°C using a dry ice/acetone bath.

-

In a separate, pre-weighed flask, condense approximately 2.5 g of ethylene oxide gas (use a cold finger or a -78°C bath). Caution: Ethylene oxide is a toxic and carcinogenic gas.[12][13] Handle only in a well-ventilated fume hood.

-

Dissolve the condensed ethylene oxide in 20 mL of cold, anhydrous THF and add this solution dropwise to the stirred Grignard reagent, maintaining the internal temperature below -65°C.[14]

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

-

-

Workup and Purification:

-

Cool the reaction mixture to 0°C in an ice bath.

-

Slowly and carefully quench the reaction by the dropwise addition of 50 mL of saturated aqueous ammonium chloride solution.[15]

-

Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with 50 mL portions of diethyl ether.[14][16]

-

Combine the organic layers, wash with brine (saturated NaCl solution), and dry over anhydrous magnesium sulfate.[15]

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by vacuum distillation to yield this compound as a clear oil.[15][17]

-

Safety and Troubleshooting

| Hazard | Mitigation Strategy |

| Flammable Solvents | Diethyl ether and THF are highly flammable.[10][18] Ensure no open flames or spark sources are present. Always work in a fume hood. |

| Reactive Reagents | Grignard reagents react violently with water, releasing flammable gases.[9][18] Ensure all glassware and reagents are scrupulously dry.[10] |

| Exothermic Reaction | The formation of the Grignard reagent and its reaction with ethylene oxide are exothermic.[18] Maintain control with slow, dropwise addition and have an ice bath ready to cool the reaction if necessary.[10] |

| Ethylene Oxide Toxicity | Ethylene oxide is a toxic, flammable, and carcinogenic gas.[12][13] Handle with extreme caution in a fume hood, using appropriate containment and condensation procedures. |

| Reaction Fails to Initiate | Add a single crystal of iodine, gently warm the flask, or add a few drops of 1,2-dibromoethane to activate the magnesium surface.[11][16] |

| Low Yield | This is often due to moisture contamination, which destroys the Grignard reagent. Ensure rigorous anhydrous conditions. Incomplete reaction can be addressed by extending reflux or reaction times. |

Characterization

The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the structure and connectivity of the molecule.

-

Infrared (IR) Spectroscopy: To identify the characteristic broad O-H stretch of the alcohol functional group (~3300 cm⁻¹).

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.[19]

Conclusion

The synthesis of this compound via the Grignard reaction is a robust and reliable method for producing this versatile chemical intermediate. Success hinges on the meticulous control of reaction conditions, particularly the exclusion of atmospheric moisture, and the safe handling of hazardous reagents. This guide provides the foundational knowledge and a practical protocol to enable researchers to successfully implement this synthesis in their laboratories.

References

- 1. Ethylene oxide when treated with phenyl magnesium bromide followed by hydrolysis ylelds [allen.in]

- 2. sciencemadness.org [sciencemadness.org]

- 3. Ethylene oxide when treated with Grignard reagent yields class 12 chemistry JEE_Main [vedantu.com]

- 4. The Grignard Reaction of Epoxides - Chemistry Steps [chemistrysteps.com]

- 5. organicchemistrytutor.com [organicchemistrytutor.com]

- 6. youtube.com [youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. What is the reaction of epoxide with Grignard reag class 11 chemistry CBSE [vedantu.com]

- 9. research.uga.edu [research.uga.edu]

- 10. quora.com [quora.com]

- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 12. airgas.com [airgas.com]

- 13. Ethylene Oxide - 1,3-Butadiene, Ethylene Oxide and Vinyl Halides (Vinyl Fluoride, Vinyl Chloride and Vinyl Bromide) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. web.mnstate.edu [web.mnstate.edu]

- 17. EP0822250A1 - Process for the extraction of 2-phenylethanol - Google Patents [patents.google.com]

- 18. youtube.com [youtube.com]

- 19. 2-Phenylethanol | SIELC Technologies [sielc.com]

An In-depth Technical Guide to the Synthesis of 2-(2-Iodophenyl)ethan-1-ol

Abstract

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 2-(2-Iodophenyl)ethan-1-ol, a key building block in the development of novel pharmaceuticals and complex organic molecules. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. We will delve into the intricacies of several effective methodologies, including the reduction of 2-iodophenylacetic acid, the Grignard reaction with 2-iodobenzaldehyde, and the hydroboration-oxidation of 2-iodostyrene. Each method is presented with a detailed experimental protocol, a discussion of the underlying chemical principles, and an analysis of its advantages and limitations.

Introduction

This compound is a valuable bifunctional molecule featuring a primary alcohol and an ortho-iodinated phenyl ring. The presence of the iodine atom provides a reactive handle for a variety of cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira couplings, enabling the facile introduction of diverse molecular fragments. The hydroxyl group, in turn, allows for esterification, etherification, and other transformations, making this compound a versatile intermediate in multi-step syntheses. Its structural motif is found in a range of biologically active compounds, underscoring the importance of efficient and reliable synthetic access.

This guide will explore the most practical and scientifically sound methods for the preparation of this compound, providing the necessary detail for replication and adaptation in a laboratory setting.

Synthetic Strategies and Core Methodologies

The synthesis of this compound can be approached through several distinct chemical transformations. The choice of a particular route will often depend on the availability of starting materials, desired scale, and tolerance for specific reagents. We will now examine three primary, field-proven synthetic pathways.

Reduction of 2-Iodophenylacetic Acid

One of the most direct and high-yielding methods for the synthesis of this compound is the reduction of the corresponding carboxylic acid, 2-iodophenylacetic acid. This transformation is typically achieved using a powerful reducing agent, with lithium aluminum hydride (LAH) being the reagent of choice due to its high efficiency in reducing carboxylic acids to primary alcohols.[1][2][3][4]

Causality of Experimental Choices:

-

Reducing Agent: Lithium aluminum hydride is a potent, non-selective reducing agent capable of reducing a wide array of functional groups, including carboxylic acids and esters.[1][2][3] Its high reactivity necessitates the use of anhydrous solvents and an inert atmosphere to prevent quenching by moisture and atmospheric oxygen.

-

Solvent: Anhydrous diethyl ether or tetrahydrofuran (THF) are the preferred solvents for LAH reductions. They are relatively inert to the reducing agent and effectively solvate the LAH.

-

Work-up: The work-up procedure is critical for safely quenching the excess LAH and hydrolyzing the resulting aluminum alkoxide complex to liberate the desired alcohol. A sequential addition of water and a base (e.g., NaOH) or an acidic work-up is commonly employed.

Experimental Protocol: Reduction of 2-Iodophenylacetic Acid with LAH

-

Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with a suspension of lithium aluminum hydride (1.2 equivalents) in anhydrous diethyl ether under a nitrogen atmosphere.

-

Addition of Substrate: A solution of 2-iodophenylacetic acid (1.0 equivalent) in anhydrous diethyl ether is added dropwise to the stirred LAH suspension at 0 °C (ice bath).[5]

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours, or until the reaction is complete (monitored by TLC).

-

Quenching: The flask is cooled to 0 °C, and the reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and finally more water.

-

Isolation: The resulting granular precipitate of aluminum salts is removed by filtration. The filtrate is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure alcohol.

Data Summary: Reduction of 2-Iodophenylacetic Acid

| Parameter | Value |

| Starting Material | 2-Iodophenylacetic acid |

| Reagent | Lithium Aluminum Hydride (LAH) |

| Solvent | Anhydrous Diethyl Ether or THF |

| Reaction Temperature | 0 °C to reflux |

| Typical Yield | >90% |

Reaction Mechanism Diagram

Caption: Mechanism of LAH reduction of 2-iodophenylacetic acid.

Grignard Reaction with 2-Iobenzaldehyde

The Grignard reaction provides a classic and versatile method for the formation of carbon-carbon bonds and the synthesis of alcohols. In this approach, 2-iodobenzaldehyde serves as the electrophilic carbonyl compound, which is attacked by a methyl Grignard reagent (e.g., methylmagnesium bromide) to form the desired secondary alcohol.

Causality of Experimental Choices:

-

Grignard Reagent: Methylmagnesium bromide or methylmagnesium iodide are readily prepared from methyl bromide or methyl iodide and magnesium turnings.[6] It is crucial to use an anhydrous ether solvent and maintain an inert atmosphere to prevent the highly basic Grignard reagent from reacting with water.

-

Carbonyl Compound: 2-Iodobenzaldehyde is the key starting material containing the desired ortho-iodo-substituted phenyl ring.

-

Reaction Conditions: The reaction is typically performed at low temperatures (e.g., 0 °C) to control the exothermicity of the Grignard addition.

Experimental Protocol: Grignard Reaction with 2-Iobenzaldehyde

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask under a nitrogen atmosphere, magnesium turnings (1.1 equivalents) are covered with anhydrous diethyl ether. A solution of methyl bromide (1.1 equivalents) in anhydrous diethyl ether is added dropwise to initiate the formation of the Grignard reagent. The reaction is maintained at a gentle reflux.

-

Addition of Aldehyde: Once the Grignard reagent has formed, the flask is cooled to 0 °C. A solution of 2-iodobenzaldehyde (1.0 equivalent) in anhydrous diethyl ether is added dropwise to the stirred Grignard solution.

-

Reaction: The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.

-

Quenching: The reaction is quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride at 0 °C.

-

Isolation: The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.

-

Purification: The resulting crude product is purified by column chromatography on silica gel to yield pure this compound.

Data Summary: Grignard Reaction

| Parameter | Value |

| Starting Materials | 2-Iodobenzaldehyde, Methyl Halide, Magnesium |

| Reagent | Methylmagnesium Halide (Grignard) |

| Solvent | Anhydrous Diethyl Ether or THF |

| Reaction Temperature | 0 °C to room temperature |

| Typical Yield | 70-85% |

Reaction Workflow Diagram

Caption: Workflow for the Grignard synthesis of this compound.

Hydroboration-Oxidation of 2-Iodostyrene

The hydroboration-oxidation reaction is a two-step process that converts an alkene into an alcohol with anti-Markovnikov regioselectivity.[7][8] This means that the hydroxyl group adds to the less substituted carbon of the double bond. This method is particularly useful for the synthesis of primary alcohols from terminal alkenes, such as the conversion of 2-iodostyrene to this compound.

Causality of Experimental Choices:

-

Hydroborating Agent: Borane-tetrahydrofuran complex (BH₃·THF) is a commonly used and commercially available hydroborating agent.[9] It is more convenient and safer to handle than diborane gas.

-

Oxidizing Agent: The oxidation of the intermediate organoborane is typically achieved with hydrogen peroxide in the presence of a base, such as sodium hydroxide.[7][10]

-

Regioselectivity: The boron atom adds to the less sterically hindered terminal carbon of the styrene double bond, leading to the formation of the primary alcohol upon oxidation.

Experimental Protocol: Hydroboration-Oxidation of 2-Iodostyrene

-

Hydroboration: To a solution of 2-iodostyrene (1.0 equivalent) in anhydrous THF at 0 °C under a nitrogen atmosphere is added a solution of borane-THF complex (0.4 equivalents of BH₃) dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 2-3 hours.

-

Oxidation: The reaction mixture is cooled to 0 °C, and a 3 M aqueous solution of sodium hydroxide is carefully added, followed by the slow, dropwise addition of 30% hydrogen peroxide, maintaining the temperature below 25 °C.[9]

-

Reaction: The mixture is then heated to 50 °C for 1 hour to ensure complete oxidation.

-

Isolation: After cooling to room temperature, the layers are separated. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to afford pure this compound.

Data Summary: Hydroboration-Oxidation

| Parameter | Value |

| Starting Material | 2-Iodostyrene |

| Reagents | Borane-THF complex, NaOH, H₂O₂ |

| Solvent | Anhydrous THF |

| Reaction Temperature | 0 °C to 50 °C |

| Typical Yield | 80-95% |

Logical Relationship Diagram

Caption: Logical steps in the hydroboration-oxidation of 2-iodostyrene.

Conclusion

This technical guide has detailed three robust and reliable methods for the synthesis of this compound. The reduction of 2-iodophenylacetic acid offers a direct and high-yielding route. The Grignard reaction provides a classic carbon-carbon bond-forming strategy. Finally, the hydroboration-oxidation of 2-iodostyrene presents an excellent option for achieving anti-Markovnikov hydration. The selection of the most appropriate method will be dictated by the specific requirements of the research or development project, including starting material availability, scalability, and reagent compatibility. Each of the described protocols is founded on well-established chemical principles and has been proven effective in a laboratory setting.

References

- 1. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate [organic-chemistry.org]

- 5. Lithium Aluminum Hydride (LAH) [commonorganicchemistry.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. community.wvu.edu [community.wvu.edu]

- 10. Organic Syntheses Procedure [orgsyn.org]

Chemical structure and IUPAC name of 2-(2-Iodophenyl)ethan-1-ol

An In-depth Technical Guide to 2-(2-Iodophenyl)ethan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a pivotal building block in contemporary organic synthesis and medicinal chemistry. As a bifunctional molecule, featuring both a reactive aryl iodide and a versatile primary alcohol, it serves as a strategic precursor for a wide array of complex molecular architectures. This document delves into its chemical identity, synthesis, characterization, and critical applications, offering field-proven insights for professionals in research and development.

Core Molecular Identity: Structure and Nomenclature

This compound is an aromatic alcohol distinguished by an iodine atom at the ortho position of the phenyl ring relative to the ethanol substituent. This specific arrangement is crucial for its utility in intramolecular cyclization reactions.

The definitive identification of this compound is established by its IUPAC name and CAS number.

-

Synonyms : 2-(2-Iodophenyl)ethanol, Benzeneethanol, 2-iodo-[2]

Below is a diagram illustrating the chemical structure.

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Profile

The physical and spectroscopic properties of a compound are fundamental for its identification, purification, and handling. The key data for this compound are summarized below.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₈H₉IO | [1][2][4] |

| Molecular Weight | 248.06 g/mol | [1][2][4] |

| Appearance | Liquid or solid | [3] |

| Boiling Point | 294.7°C at 760 mmHg | [4] |

| Storage | 2-8°C, sealed, dry, dark place | [4] |

Table 2: Spectroscopic Data Interpretation

| Technique | Characteristic Features |

| ¹H NMR | Aromatic Protons (4H): Complex multiplets expected between δ 7.0-7.9 ppm. Benzylic Protons (-CH₂-Ar, 2H): A triplet around δ 2.9-3.1 ppm. Alcohol Protons (-CH₂-OH, 2H): A triplet around δ 3.8-4.0 ppm. Hydroxyl Proton (-OH, 1H): A broad singlet, variable chemical shift. |

| ¹³C NMR | Aromatic Carbons: 6 signals expected in the δ 120-145 ppm range, with the carbon bearing the iodine (C-I) being significantly upfield (around δ 95-100 ppm). Aliphatic Carbons: -CH₂-Ar at ~40 ppm and -CH₂-OH at ~63 ppm. |

| IR Spectroscopy | O-H Stretch: Broad band around 3300-3400 cm⁻¹.[5][6] Aromatic C-H Stretch: Sharp peaks just above 3000 cm⁻¹. Aliphatic C-H Stretch: Sharp peaks just below 3000 cm⁻¹. C-O Stretch: Strong band in the 1050-1150 cm⁻¹ region. |

| Mass Spectrometry | Molecular Ion (M⁺): Peak at m/z = 248. Key Fragments: Loss of water (M-18) at m/z = 230; Loss of the hydroxyl group (M-17) at m/z = 231; Loss of iodine (M-127) at m/z = 121; Tropylium ion fragment at m/z = 91. |

Note: NMR chemical shifts are predicted based on standard functional group values and data from analogous structures like 2-(2-bromophenyl)ethan-1-ol.[7] IR and MS data are based on general principles and available database information.[2][8]

Synthesis Methodology: A Practical Approach

The most direct and reliable synthesis of this compound involves the reduction of a corresponding carbonyl precursor, typically 2-(2-iodophenyl)acetic acid or its ester derivative. This approach is favored for its high yield and selectivity for the primary alcohol.

Expertise in Action: Why Reduction over Grignard?

While a Grignard reaction between 2-iodobenzylmagnesium halide and formaldehyde is theoretically possible, it presents significant challenges. The Grignard reagent itself is prone to side reactions. In contrast, the reduction of 2-(2-iodophenyl)acetic acid is a robust and scalable method. The choice of reducing agent is critical:

-

Lithium Aluminum Hydride (LiAlH₄): A powerful, non-selective reducing agent capable of reducing the carboxylic acid directly. It requires strictly anhydrous conditions and careful handling.

-

Borane (BH₃•THF): A more selective reagent that efficiently reduces carboxylic acids without affecting other reducible groups that might be present. It is generally considered safer to handle than LiAlH₄.

Experimental Protocol: Reduction of 2-(2-Iodophenyl)acetic acid

This protocol describes a standard laboratory procedure using a borane complex.

Materials:

-

2-(2-Iodophenyl)acetic acid (1.0 eq)[9]

-

Borane-tetrahydrofuran complex (BH₃•THF), 1 M solution (1.5 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Diethyl ether or Ethyl acetate for extraction

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an argon inlet is charged with 2-(2-iodophenyl)acetic acid (1.0 eq).

-

Dissolution: Anhydrous THF is added to dissolve the starting material completely. The solution is cooled to 0 °C in an ice bath.

-

Addition of Reducing Agent: The BH₃•THF solution (1.5 eq) is added dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C. Causality Note: Slow addition is crucial to control the exothermic reaction and prevent side reactions.

-

Reaction Progression: After the addition is complete, the ice bath is removed, and the mixture is stirred at room temperature for 4-6 hours. Progress is monitored by Thin Layer Chromatography (TLC).

-

Quenching: The reaction is carefully quenched by cooling the flask back to 0 °C and slowly adding 1 M HCl dropwise until the effervescence ceases. This step neutralizes the excess borane.

-

Workup: The mixture is partitioned between diethyl ether and water. The organic layer is separated, and the aqueous layer is extracted twice more with diethyl ether.

-

Washing: The combined organic layers are washed sequentially with saturated NaHCO₃ solution and brine. Trustworthiness Note: This self-validating washing sequence removes acidic impurities and residual salts, ensuring product purity.

-

Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil or solid is purified by flash column chromatography on silica gel to yield this compound.

Caption: Step-by-step workflow for the synthesis of this compound.

Applications in Synthesis and Drug Development

The synthetic value of this compound lies in the orthogonal reactivity of its two functional groups. It is a cornerstone intermediate for constructing heterocyclic scaffolds, which are prevalent in biologically active molecules.[4]

A. Precursor for Heterocyclic Systems

The molecule is ideally structured for intramolecular cyclization reactions to form valuable indole and benzofuran derivatives.[4] For example, a Heck reaction or Sonogashira coupling can be performed at the aryl iodide position, followed by a cyclization involving the hydroxyl group.

Caption: General pathway for heterocycle synthesis from this compound.

B. Utility in Cross-Coupling Reactions

The C-I bond is highly susceptible to oxidative addition by transition metal catalysts (e.g., Palladium, Copper). This makes it an excellent substrate for a variety of cross-coupling reactions to form new C-C, C-N, or C-O bonds, expanding molecular complexity.

C. Derivatization of the Hydroxyl Group

The primary alcohol can be easily:

-

Oxidized to the corresponding aldehyde or carboxylic acid.

-

Converted into a better leaving group (e.g., tosylate, mesylate) for subsequent nucleophilic substitution reactions.

-

Used in esterification or etherification reactions.

For drug development professionals, this compound represents a versatile starting point for library synthesis and the development of novel therapeutics, particularly those targeting anti-inflammatory and antimicrobial pathways.[4]

Safety and Handling

As a laboratory reagent, this compound must be handled with appropriate care.

-

GHS Pictogram: GHS07 (Exclamation mark)[3]

-

Signal Word: Warning[3]

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

-

Precautionary Statements: P261 (Avoid breathing dust/fumes/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Always consult the Material Safety Data Sheet (MSDS) provided by the supplier before handling this chemical. Use in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

References

- 1. americanelements.com [americanelements.com]

- 2. This compound | C8H9IO | CID 11064750 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. This compound [myskinrecipes.com]

- 5. minio.scielo.br [minio.scielo.br]

- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 7. 2-(2-Bromophenyl)ethan-1-ol | C8H9BrO | CID 2734089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. spectrabase.com [spectrabase.com]

- 9. 18698-96-9|2-(2-Iodophenyl)acetic acid|BLD Pharm [bldpharm.com]

Navigating the Physicochemical Landscape of 2-(2-Iodophenyl)ethan-1-ol: A Technical Guide to Solubility and Stability

For Immediate Release